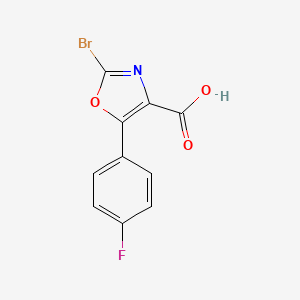

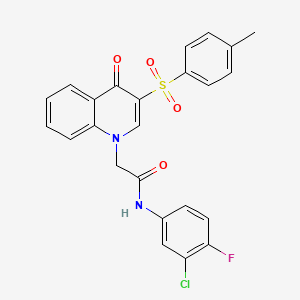

![molecular formula C8H6ClN3 B2385149 3-cloro-2-metilpirido[2,3-b]pirazina CAS No. 1260519-71-8](/img/structure/B2385149.png)

3-cloro-2-metilpirido[2,3-b]pirazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-b]pyrazine is a tailor-made fluorescent core designed for cost-effective multicolor display applications . It has a simple molecular structure and high photoluminescence quantum efficiency (PLQY) .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazine involves the design and creation of a new tailor-made fluorescent core . Multicomponent synthesis methods have been used to create novel pyrido[2,3-b]pyrazine-based heterocyclic compounds .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine is simple and has been designed for high photoluminescence quantum efficiency (PLQY) . The structure of the novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been ascertained by spectral techniques such as NMR and FT-IR .Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazine are crucial for its applications in OLEDs . The band gap of the pyrido[2,3-b]pyrazine family can be fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazine exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . It also exhibits a wide range of emissions spanning the entire visible region from blue to red .Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han diseñado y sintetizado un núcleo fluorescente hecho a medida basado en pirido[2,3-b]pirazina. Este núcleo exhibe prometedoras propiedades de fotoluminiscencia, lo que lo hace adecuado para materiales emisores de color completo en pantallas .

- Aplicación: Los compuestos heterocíclicos basados en pirido[2,3-b]pirazina han demostrado contribuciones notables a la tecnología NLO. Su alta respuesta NLO los hace valiosos para el procesamiento y la modulación de señales ópticas .

- Aplicación: Los compuestos derivados de 3-cloro-2-metilpirido[2,3-b]pirazina (como los compuestos 4–7) se han utilizado para la detección electroquímica del ADN. Estas moléculas exhiben sensibilidad y selectividad, lo que las convierte en posibles candidatas para biosensores .

- Aplicación: Los investigadores han explorado las propiedades antioxidantes de los derivados de pirido[2,3-b]pirazina. Estos compuestos pueden contribuir a combatir las enfermedades relacionadas con el estrés oxidativo .

- Aplicación: Algunos derivados de pirido[2,3-b]pirazina (compuestos 4–7) se han investigado por su actividad antiureasa. Estos compuestos podrían servir potencialmente como agentes terapéuticos para los trastornos relacionados con la ureasa .

- Aplicación: Los científicos están explorando su potencial en campos como la ciencia de materiales, la síntesis orgánica y la química medicinal. Las investigaciones adicionales pueden revelar nuevas aplicaciones .

Materiales fluorescentes para pantallas

Materiales ópticos no lineales (NLO)

Detección electroquímica del ADN

Actividad antioxidante in vitro

Actividad antiureasa

Otras aplicaciones potenciales

Mecanismo De Acción

Target of Action

It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.

Biochemical Pathways

Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair

Result of Action

Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-methylpyrido[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARAETSZJAIRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)

![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)

![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)